molecular formula C17H15FN2O3S B2907121 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide CAS No. 868369-05-5

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide

Cat. No.: B2907121
CAS No.: 868369-05-5
M. Wt: 346.38
InChI Key: SNDKVESSXPZLQU-ZPHPHTNESA-N
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Description

N-[(2Z)-4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide is a benzamide derivative featuring a dihydrobenzothiazole core substituted with methoxy, methyl, and fluorobenzamide groups. Its Z-configuration at the imine bond and planar heterocyclic structure contribute to its unique electronic and steric properties.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-20-14-12(22-2)8-9-13(23-3)15(14)24-17(20)19-16(21)10-4-6-11(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDKVESSXPZLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the methoxy and methyl groups. This can be done using appropriate reagents such as methyl iodide and methanol in the presence of a base like potassium carbonate.

    Formation of the Fluorobenzamide Group: The final step involves the introduction of the fluorobenzamide group. This can be achieved through the reaction of the substituted benzothiazole with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with new functional groups.

Scientific Research Applications

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

  • Benzothiazole vs. Thiazole vs. Thienylidene: The target compound’s dihydrobenzothiazole core differs from the thiazole in (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () and the thienylidene in 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ().

Substituent Effects

  • Methoxy Groups :
    The 4,7-dimethoxy substituents in the target compound contrast with the 2-methoxyphenyl group in ’s derivative. Methoxy groups increase electron density on the aromatic ring, affecting solubility and hydrogen-bonding capacity, as seen in IR spectra (C=O and C=S vibrations in ).
  • Fluorobenzamide vs. Methylbenzamide :
    The 4-fluorobenzamide moiety in the target compound may enhance metabolic stability compared to the 4-methylbenzamide group in ’s analog. Fluorine’s electronegativity also influences dipole moments and intermolecular interactions .

Tautomerism and Spectral Features

  • Thione vs. Thiol Tautomers :
    Similar to compounds in , the target compound’s dihydrobenzothiazole core may exhibit tautomerism. IR spectra of analogous 1,2,4-triazoles (e.g., absence of νS-H at ~2500–2600 cm⁻¹, presence of νC=S at 1247–1255 cm⁻¹) confirm thione dominance, which is critical for reactivity and crystal packing .

Crystallographic and Computational Data

Structural Validation

  • Software Utilization :
    Structural comparisons rely on crystallographic tools like SHELX (for refinement) and ORTEP (for visualization), ensuring accuracy in bond lengths and angles (e.g., mean σ(C–C) = 0.002–0.003 Å in and ) .
  • Disorder and Refinement :
    reports disorder in the main residue (R factor = 0.034), highlighting challenges in resolving flexible substituents, a consideration for the methoxy groups in the target compound .

Hydrogen Bonding and Packing

  • Graph Set Analysis :
    Hydrogen-bonding patterns, as discussed in , influence crystal stability. For example, the 4-fluorobenzamide group may participate in C–H···O or N–H···F interactions, differing from the methylbenzamide in .

Comparative Data Table

Compound Name / Feature Molecular Formula Key Substituents IR Bands (cm⁻¹) Crystallographic R Factor
Target Compound C₁₈H₁₇FN₂O₃S 4,7-dimethoxy, 3-methyl, 4-F N/A (predicted: ~1255 C=S) N/A
: Thiazole Derivative C₂₄H₂₀N₂O₂S 2-methoxyphenyl, 4-methyl C=O: ~1663–1682 0.038
: Thienylidene Analog C₁₉H₁₄F₂N₂OS 2-fluorophenyl, 4-F N/A 0.034

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Guidance :

  • Optimize reaction conditions (temperature: 60–80°C; pH 7–9) to minimize by-products during cyclization of the benzothiazole core .
  • Use coupling agents like EDCI/HOBt for amidation steps to enhance efficiency .
  • Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    • Critical Parameters : Solvent polarity, stoichiometry of reagents (e.g., 1.2 equiv. of 4-fluorobenzoyl chloride), and inert atmosphere for moisture-sensitive steps .

Q. Which analytical techniques are most reliable for confirming molecular structure and purity?

  • Recommended Techniques :

  • NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8–4.0 ppm), fluorobenzamide (δ ~7.2–8.1 ppm), and benzothiazole protons (δ ~6.5–7.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ~389.12) .
  • X-ray Crystallography : Use SHELX-2018 for refinement; resolve anisotropic displacement parameters for the Z-configuration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data interpretation, particularly regarding ring puckering or hydrogen bonding?

  • Methodological Guidance :

  • Apply Cremer-Pople parameters to quantify ring puckering in the dihydrobenzothiazole moiety (amplitude q and phase angle φ) .
  • Analyze hydrogen bonds (e.g., N–H⋯O/F interactions) using Mercury 4.3; prioritize short contacts (<3.0 Å) with donor-acceptor angles >120° .
  • Refine disordered regions with PART instructions in SHELXL and validate using checkCIF .
    • Case Study : In a related fluorobenzamide derivative, N–H⋯N hydrogen bonds formed centrosymmetric dimers (bond length: 2.89 Å), stabilizing the crystal lattice .

Q. What computational methods predict the binding affinity and interaction mechanisms of this compound with biological targets?

  • Methodological Guidance :

  • Perform molecular docking (AutoDock Vina) with protein targets (e.g., PFOR enzyme) using the benzothiazole core as a pharmacophore .
  • Conduct MD simulations (GROMACS) to assess stability of ligand-receptor complexes; focus on π-π stacking between fluorobenzamide and aromatic residues .
    • Validation : Compare docking scores (ΔG ~−8.5 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers design experiments to investigate the compound’s metabolic stability and potential toxicity?

  • Methodological Guidance :

  • Use HepG2 cell lines for in vitro cytotoxicity assays (MTT protocol; IC₅₀ threshold: >50 µM) .
  • Perform microsomal stability tests (rat liver microsomes) with LC-MS/MS quantification of parent compound degradation .
    • Data Interpretation : Correlate methoxy group positioning with metabolic half-life (t₁/₂); bulky substituents often reduce CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the benzothiazole proton environment?

  • Resolution Strategy :

  • Re-examine solvent effects (DMSO-d₆ vs. CDCl₃) on chemical shifts; DMSO may deshield protons by ~0.3 ppm .
  • Compare with DFT-calculated NMR spectra (Gaussian 16, B3LYP/6-311+G(d,p)) to identify misassignments .

Q. Why do crystallographic studies report varying unit cell parameters for analogs?

  • Key Factors :

  • Polymorphism: Recrystallize from different solvents (e.g., methanol vs. acetonitrile) to isolate stable forms .
  • Temperature effects: Collect data at 100 K (not room temp) to reduce thermal motion artifacts .

Key Research Gaps

  • Structure-Activity Relationships (SAR) : Systematic modification of methoxy and fluorine substituents to optimize bioactivity .
  • In Vivo Pharmacokinetics : Lack of data on oral bioavailability and blood-brain barrier penetration .

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